molecular formula C16H30N2O10 B14438463 1,4-Di(D-glucosyl)piperazine CAS No. 73771-25-2

1,4-Di(D-glucosyl)piperazine

Cat. No.: B14438463
CAS No.: 73771-25-2
M. Wt: 410.42 g/mol
InChI Key: AAHLQODCOIMLFS-CNMPHPJXSA-N
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Description

1,4-Di(D-glucosyl)piperazine: is a compound with the molecular formula C16H30N2O10 It consists of a piperazine ring substituted with two D-glucosyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Di(D-glucosyl)piperazine can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 1,4-Di(D-glucosyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The glucosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosylated piperazine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry: 1,4-Di(D-glucosyl)piperazine is used as a building block in the synthesis of more complex molecules. Its glucosyl groups provide sites for further functionalization, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study carbohydrate-protein interactions. Its glucosyl groups mimic natural carbohydrates, allowing researchers to investigate binding affinities and specificities.

Medicine: Its piperazine core is a common motif in pharmaceuticals, and the glucosyl groups can enhance solubility and bioavailability .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,4-Di(D-glucosyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the glucosyl groups can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1,4-Di(D-glucopyranosyl)piperazine: Similar in structure but with different stereochemistry.

    1,4-Di(D-galactosyl)piperazine: Contains galactosyl groups instead of glucosyl groups.

    1,4-Di(D-mannosyl)piperazine: Contains mannosyl groups instead of glucosyl groups.

Uniqueness: 1,4-Di(D-glucosyl)piperazine is unique due to its specific glucosyl substitution pattern. This pattern influences its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

73771-25-2

Molecular Formula

C16H30N2O10

Molecular Weight

410.42 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperazin-1-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H30N2O10/c19-5-7-9(21)11(23)13(25)15(27-7)17-1-2-18(4-3-17)16-14(26)12(24)10(22)8(6-20)28-16/h7-16,19-26H,1-6H2/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16?/m1/s1

InChI Key

AAHLQODCOIMLFS-CNMPHPJXSA-N

Isomeric SMILES

C1CN(CCN1C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1CN(CCN1C2C(C(C(C(O2)CO)O)O)O)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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